molecular formula C14H14O2 B14476808 2-(1-Phenylethyl)benzene-1,3-diol CAS No. 67223-09-0

2-(1-Phenylethyl)benzene-1,3-diol

Cat. No.: B14476808
CAS No.: 67223-09-0
M. Wt: 214.26 g/mol
InChI Key: CYUWKOZIHASGKJ-UHFFFAOYSA-N
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Description

Contextualization within the Class of Resorcinol (B1680541) Derivatives and Phenolic Compounds

2-(1-Phenylethyl)benzene-1,3-diol is structurally a derivative of resorcinol, which is the trivial name for benzene-1,3-diol. t3db.ca As a member of the resorcinol family, it belongs to the broader class of phenolic compounds, which are characterized by a hydroxyl group attached to an aromatic ring. The introduction of a phenylethyl group to the resorcinol backbone significantly influences its physicochemical properties, such as its lipophilicity and, consequently, its biological activity. This structural modification is key to its enhanced performance compared to the parent compound, resorcinol.

Historical Perspective on the Discovery and Initial Academic Inquiry of this compound

The development of this compound for commercial use can be traced back to the work of the company Symrise, which introduced it under the trade name SymWhite® 377. nih.gov While the synthesis of related structures may have been explored earlier in different contexts, its specific investigation as a potent tyrosinase inhibitor for cosmetic applications gained momentum in the early 2000s. An early and significant report on its high efficacy as a lightening agent was published in the IFSCC Magazine in 2006. ifscc.org This publication detailed its superior performance compared to kojic acid, a then-standard in the cosmetics industry. nih.gov Initial academic inquiries focused on validating its tyrosinase inhibition and exploring its potential in treating hyperpigmentation. researchmap.jp

Overview of Key Academic Research Trajectories for this compound

Academic research on this compound has predominantly followed a trajectory aligned with its primary commercial application. A major area of investigation has been the optimization of its delivery and stability in cosmetic formulations. Due to its sensitivity to light and relatively poor water solubility, researchers have explored various encapsulation technologies, such as liposomes and nanostructured lipid carriers (NLCs), to enhance its stability and skin penetration. nih.govmdpi.com

Another significant research avenue has been the exploration of its antioxidant properties. nih.gov Studies have demonstrated its capacity to scavenge free radicals, suggesting a dual function in skin protection. More recently, its biological activities beyond skin lightening have been a subject of interest, with some studies indicating potential antifungal properties against certain dermatophytes. nih.gov

Significance of this compound in Mechanistic Investigations

The primary significance of this compound in mechanistic investigations lies in its potent and specific inhibition of tyrosinase, the key enzyme in melanin (B1238610) synthesis. nih.gov Research has shown that it is a highly effective inhibitor, with some studies reporting it to be over twenty times more potent than kojic acid. nih.gov Mechanistic studies suggest that the resorcinol moiety plays a crucial role in binding to the active site of the tyrosinase enzyme. The presence of the phenylethyl group is thought to enhance this binding and contribute to its high efficacy. The compound serves as a valuable tool for researchers studying the mechanisms of melanogenesis and for developing new agents to manage pigmentation disorders.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol
CAS Number 85-27-8
Appearance White to off-white crystalline powder
Melting Point 78-82 °C
logP (Octanol/Water Partition Coefficient) 3.3
Solubility Soluble in organic solvents such as ethanol (B145695) and glycols; sparingly soluble in water.

Overview of Key Research Findings

Research AreaKey Findings
Tyrosinase Inhibition Significantly more potent inhibitor of tyrosinase compared to kojic acid.
Antioxidant Activity Demonstrates free radical scavenging properties.
Formulation Studies Encapsulation in liposomes and NLCs improves stability and skin delivery.
Antifungal Activity Shows potential inhibitory effects against certain dermatophytic fungi.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67223-09-0

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

2-(1-phenylethyl)benzene-1,3-diol

InChI

InChI=1S/C14H14O2/c1-10(11-6-3-2-4-7-11)14-12(15)8-5-9-13(14)16/h2-10,15-16H,1H3

InChI Key

CYUWKOZIHASGKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=C(C=CC=C2O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 1 Phenylethyl Benzene 1,3 Diol

Established Synthetic Routes for 2-(1-Phenylethyl)benzene-1,3-diol

The primary challenge in synthesizing this compound lies in directing the bulky (1-phenylethyl) group to the C-2 position (ortho to both hydroxyl groups) of the resorcinol (B1680541) ring, which is sterically hindered and electronically less favored for electrophilic substitution compared to the C-4 position.

Catalyst-Mediated Synthesis Approaches (e.g., H2SO4-SiO2 Catalysis)

The most direct method for synthesizing phenylethyl resorcinols is the Friedel-Crafts alkylation of resorcinol with styrene (B11656) or a styrene precursor like 1-phenylethanol. nih.gov This reaction is typically mediated by acid catalysts.

Homogeneous and Heterogeneous Acid Catalysis: Conventional Brønsted or Lewis acid catalysts such as sulfuric acid (H₂SO₄), AlCl₃, and FeCl₃ are often used for Friedel-Crafts reactions. researchgate.net However, these catalysts generally lead to a mixture of products, including the desired 2-isomer, the more stable 4-isomer, and di- or poly-alkylated products. The C-4 position of resorcinol is more nucleophilic and sterically accessible, making 4-(1-phenylethyl)benzene-1,3-diol the major product under thermodynamic control.

The use of solid acid catalysts, such as sulfuric acid supported on silica (B1680970) (H₂SO₄-SiO₂) or sulfated zirconia (SO₄²⁻/ZrO₂), offers advantages in terms of catalyst separation and potential for altered selectivity. epa.gov Studies on the alkylation of phenol (B47542) with styrene using SO₄²⁻/ZrO₂ have shown that catalyst properties can influence the ratio of ortho and para products, though achieving high selectivity for the sterically hindered 2-position on a resorcinol nucleus remains a significant challenge. epa.gov

Enzymatic Catalysis: A significant breakthrough in the regioselective synthesis of 2-substituted resorcinols involves biocatalysis. Research has demonstrated that squalene-hopene cyclases, such as the one from Alicyclobacillus acidocaldarius (AacSHC), can catalyze a highly stereospecific and regiocontrolled Friedel-Crafts alkylation. researchgate.net Specifically, the cylindrocyclophane biosynthetic enzyme CylK has been shown to mediate the alkylation exclusively at the 2-position of the resorcinol ring, providing a biological route to otherwise difficult-to-access isomers. researchgate.net This enzymatic approach represents a powerful alternative to traditional chemical methods, offering unparalleled regioselectivity. researchgate.net

Multi-step Reaction Sequences in the Preparation of this compound

Given the regioselectivity challenges of direct alkylation, multi-step synthetic sequences can be devised to ensure the formation of the 2-isomer. While not explicitly detailed in the literature for this specific compound, a plausible pathway can be constructed based on established organic chemistry transformations.

A hypothetical multi-step synthesis could proceed as follows:

Protection: One of the hydroxyl groups of resorcinol is protected (e.g., as a methyl or benzyl (B1604629) ether) to prevent side reactions and influence regioselectivity.

Ortho-Formylation: A formyl group (-CHO) is introduced specifically at the C-2 position. This can be achieved through methods like the Gattermann or Vilsmeier-Haack reaction, which favor ortho-formylation of phenols.

Grignard Addition: The aldehyde at C-2 is reacted with a phenylmagnesium bromide (PhMgBr) Grignard reagent. This nucleophilic addition forms a secondary benzylic alcohol, creating the core C-C skeleton of the desired side chain.

Deoxygenation: The newly formed benzylic hydroxyl group is removed. A common method for this is the Barton-McCombie deoxygenation, which involves converting the alcohol to a thiocarbonyl derivative followed by radical-initiated reduction with a tin hydride.

Deprotection: The protecting group on the resorcinol hydroxyl is removed to yield the final product, this compound.

Comparison of Synthetic Yields and Efficiencies Across Different Protocols

The efficiency and yield of synthesizing this compound are highly dependent on the chosen methodology. A direct comparison highlights the trade-offs between simplicity, control, and efficiency.

Synthetic ProtocolAdvantagesDisadvantagesAnticipated Yield of 2-Isomer
Direct Friedel-Crafts AlkylationFewest steps; simple procedure.Poor regioselectivity; forms a mixture of isomers (2-, 4-, and di-substituted); difficult separation. researchgate.netLow; minor component of product mixture.
Enzymatic (CylK) AlkylationExcellent regioselectivity for the C-2 position; high stereospecificity. researchgate.netRequires specialized enzymes; may have substrate limitations; scalability can be a challenge.High regiochemical yield, potentially quantitative. researchgate.net
Multi-step SynthesisUnambiguous control of regiochemistry.Multiple steps; requires protection/deprotection; lower overall yield; more complex.Moderate to low overall yield due to cumulative losses over several steps.

Regioselective and Stereoselective Synthesis of this compound and Analogues

The 1-phenylethyl group contains a chiral center, meaning this compound can exist as a pair of enantiomers. Synthesizing a single enantiomer requires stereoselective methods.

Chiral Auxiliary-Assisted Syntheses

Chiral auxiliary-assisted synthesis is a classical strategy to control stereochemistry. In a hypothetical application to this synthesis, a chiral auxiliary would be temporarily attached to the resorcinol molecule.

A plausible, though not documented, approach could involve:

Covalently bonding a chiral auxiliary (e.g., an enantiomerically pure alcohol or amine like a pseudoephedrine derivative) to the resorcinol core, for instance, by forming an ether or a carbamate.

Performing an ortho-directed alkylation. The steric and electronic properties of the chiral auxiliary would create a chiral environment around the C-2 position, favoring the approach of the electrophile from one face over the other. This would result in a mixture of diastereomers with one being predominant.

Separating the diastereomers using standard techniques like chromatography.

Cleaving the chiral auxiliary to release the enantiomerically pure or enriched this compound.

This method offers a reliable way to control stereochemistry but requires additional steps for attaching and removing the auxiliary.

Enantioselective Methodologies for Controlled Isomer Formation

Modern asymmetric synthesis often relies on chiral catalysts to induce enantioselectivity, avoiding the need for stoichiometric auxiliaries.

Enantioselective Catalysis: For the direct Friedel-Crafts alkylation of resorcinol with styrene, a chiral catalyst could be employed. Chiral Brønsted acids or chiral Lewis acid complexes could activate the styrene substrate, creating a chiral pocket that biases the nucleophilic attack of the resorcinol ring to form one enantiomer of the product preferentially. While this has been successful for many Friedel-Crafts reactions, its application for achieving both high ortho-regioselectivity and high enantioselectivity in this specific transformation would require significant catalyst development. rsc.org

Biocatalysis: As mentioned previously, enzymatic methods are inherently stereoselective. The use of squalene-hopene cyclases not only provides exceptional regioselectivity for the C-2 position but also proceeds with stereocontrol, as the substrate binds within a well-defined chiral active site in the enzyme. researchgate.net This makes biocatalysis the most promising reported route for producing enantiomerically pure this compound.

Derivatization Reactions of this compound

The derivatization of this compound can be approached through various chemical transformations targeting its key functional groups. The phenolic hydroxyl groups are the most reactive sites, susceptible to etherification, esterification, and other modifications. The benzene (B151609) rings, both the resorcinol and the phenyl substituent, can undergo electrophilic substitution reactions, although the conditions must be carefully controlled to avoid unwanted side reactions.

The synthesis of new analogues from this compound would likely involve the modification of its hydroxyl groups to explore the impact of these changes on the molecule's properties. Standard functional group transformations applicable to phenols can be employed.

Etherification: The hydroxyl groups can be converted to ethers by reacting this compound with alkyl halides or sulfates in the presence of a base. This transformation can be used to introduce a variety of alkyl or aryl groups, thereby modifying the lipophilicity and steric bulk of the molecule. For instance, methylation using dimethyl sulfate (B86663) or Williamson ether synthesis with different alkyl halides could yield a series of mono- and di-ethers.

Esterification: Acylation of the hydroxyl groups with acyl chlorides or anhydrides in the presence of a base or a catalyst would produce the corresponding esters. This allows for the introduction of a wide range of acyl groups, from simple acetyl groups to more complex moieties, which can influence the compound's reactivity and potential as a pro-drug.

Electrophilic Aromatic Substitution: The resorcinol ring is highly activated towards electrophilic substitution. Reactions such as halogenation, nitration, and Friedel-Crafts alkylation or acylation could be performed, although regioselectivity would be a key consideration due to the directing effects of the existing substituents. For example, acylation reactions can be performed using an acid and a Lewis acid catalyst like zinc dichloride. jmchemsci.com

A general approach for the synthesis of alkyl derivatives of resorcinol involves the initial introduction of an acyl group, followed by its reduction to the corresponding alkyl group. acs.org This two-step process can be a reliable method for creating a library of derivatives with varying alkyl chain lengths at different positions on the resorcinol ring.

Below is a table illustrating potential derivatization reactions:

Reaction Type Reagents and Conditions Potential Product(s)
EtherificationAlkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., Acetone)Mono- or di-alkoxy derivatives
EsterificationAcyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine)Mono- or di-ester derivatives
AcylationAcetic acid, Zinc dichlorideAcetylated resorcinol derivative jmchemsci.com
HalogenationN-Bromosuccinimide (NBS), Solvent (e.g., CCl₄)Brominated resorcinol ring

The core resorcinol structure is a recognized motif for tyrosinase inhibition. nih.gov SAR studies on related compounds reveal several key insights:

The Resorcinol Moiety: The 1,3-dihydroxybenzene structure is crucial for activity. It is believed to chelate the copper ions in the active site of the tyrosinase enzyme. nih.gov

Hydrophobicity of the Substituent: The nature of the substituent at other positions on the resorcinol ring significantly influences inhibitory potency. An increase in hydrophobicity of a substituent on a 2,4-resorcinol derivative has been shown to enhance tyrosinase inhibitory activity. researchgate.net

Position of the Substituent: The position of the alkyl or aryl substituent on the resorcinol ring plays a critical role in activity. For instance, in a series of aminotetralin and octahydrobenzo[f]quinoline derivatives, dopamine (B1211576) receptor agonist activity was found to be highly dependent on the substitution pattern on the resorcinol ring. nih.gov

Alkylation or Acylation of Hydroxyl Groups: Modification of the hydroxyl groups, for example through alkylation or acylation, can provide further insights. In a study on thiazolyl resorcinols, alkylation or acylation of a 2-amino group on the thiazole (B1198619) ring led to different series of active compounds. nih.gov

Based on these general principles, a hypothetical SAR exploration for derivatives of this compound could be proposed. The table below outlines potential derivatives and their expected impact on a hypothetical biological activity, such as tyrosinase inhibition, based on analogy with existing data.

Derivative Modification Expected Impact on Activity (Hypothetical) Rationale based on Analogous Compounds
2-(1-Phenylethyl)-4-alkylbenzene-1,3-diolIntroduction of an alkyl group at the 4-positionPotentially increased activityIncreased hydrophobicity often correlates with enhanced tyrosinase inhibition in resorcinol derivatives. researchgate.net
1-Methoxy-2-(1-phenylethyl)benzene-3-olMethylation of one hydroxyl groupLikely decreased activityThe free resorcinol hydroxyls are often key for binding to the target enzyme. nih.gov
1,3-Diacetoxy-2-(1-phenylethyl)benzeneAcetylation of both hydroxyl groupsInactive as a direct inhibitor, but could act as a pro-drugEsterification masks the active hydroxyls, but could be hydrolyzed in vivo.
2-(1-(4-Chlorophenyl)ethyl)benzene-1,3-diolHalogenation of the phenyl ringPotentially altered activitySubstitution on the phenyl ring can affect electronic properties and binding interactions.

It is important to emphasize that these are predicted outcomes based on the SAR of related compounds. Empirical testing of the synthesized analogues of this compound would be necessary to validate these hypotheses and to fully elucidate the structure-activity relationships for this specific chemical scaffold.

Reaction Mechanisms and Fundamental Chemical Reactivity of 2 1 Phenylethyl Benzene 1,3 Diol

Electrophilic Aromatic Substitution Dynamics of the Benzene-1,3-diol Moiety

The benzene-1,3-diol ring is highly activated towards electrophilic aromatic substitution due to the presence of two hydroxyl groups, which are strong ortho-, para-directing activators. The synthesis of 2-(1-phenylethyl)benzene-1,3-diol itself is a prime example of this reactivity, typically achieved through a Friedel-Crafts alkylation of resorcinol (B1680541) with styrene (B11656) in the presence of an acid catalyst. mt.comwikipedia.org The reaction mechanism involves the protonation of styrene by the acid catalyst to form a secondary benzylic carbocation, which then acts as the electrophile. This carbocation is subsequently attacked by the electron-rich resorcinol ring.

The substitution pattern is dictated by the directing effects of the two hydroxyl groups. In resorcinol, the positions ortho and para to the hydroxyl groups (positions 2, 4, and 6) are activated. The reaction with the styryl carbocation predominantly occurs at the 4-position, which is para to one hydroxyl group and ortho to the other, leading to the formation of 4-(1-phenylethyl)benzene-1,3-diol. The formation of the 2-substituted isomer is also possible.

While specific studies on other electrophilic aromatic substitution reactions of this compound are limited, the reactivity can be inferred from the behavior of related 4-alkylresorcinols. The two hydroxyl groups strongly activate the ring towards further electrophilic attack. The available positions for substitution are the 2-, 4-, and 6-positions relative to the resorcinol ring. However, the bulky 1-phenylethyl group at the 2-position will exert significant steric hindrance, likely directing incoming electrophiles to the less hindered 4- and 6-positions.

Oxidative Pathways and Chemical Stability Mechanisms of this compound

Phenolic compounds, including this compound, are susceptible to oxidation. This can occur through various pathways, including photodegradation and chemical degradation in solution.

This compound is known to be unstable under light exposure. mdpi.comresearchgate.net When exposed to light, particularly UV radiation, the compound degrades, which is often accompanied by a color change from white to pink. mdpi.com The mechanism of photodegradation likely involves the formation of phenoxy radicals upon absorption of UV energy, which can then undergo further reactions such as dimerization or polymerization. The presence of the electron-rich resorcinol moiety makes it prone to photo-oxidation.

To mitigate this instability, various strategies have been explored, such as encapsulation in nanocarriers like nanoliposomes. mdpi.com Encapsulation can provide a physical barrier, protecting the molecule from direct light exposure. Another approach is the use of UV absorbers, such as Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB), in formulations containing phenylethyl resorcinol. mdpi.com These UV absorbers compete for the absorption of UV radiation, thereby reducing the rate of photodegradation of the active ingredient.

Table 1: Photodegradation of this compound under UVA Irradiation

Time (hours)Remaining this compound in Solution (%)
0100
12~60
24~45
4836.5
Data adapted from a study on the photodegradation of a solution of phenylethyl resorcinol. mdpi.com

In solution, the chemical stability of this compound can be influenced by factors such as pH, the presence of oxidizing agents, and metal ions. mdpi.com The resorcinol moiety can be oxidized by various chemical oxidants. The degradation pathway likely proceeds through the formation of a semiquinone radical, which can then lead to the formation of quinones and other colored byproducts. The kinetics of this degradation can be accelerated in the presence of metal ions that can catalyze the oxidation process.

Studies on related alkylphenols have shown that enzymatic oxidation, for example by horseradish peroxidase, can lead to their degradation. mt.com While specific kinetic data for the chemical degradation of this compound in various solutions is not extensively documented in the literature, its antioxidant properties suggest that it can be readily oxidized. This antioxidant activity is also a key aspect of its chemical reactivity. incidecoder.com

Catalytic Transformations Involving this compound

Specific research on the catalytic transformations of this compound is limited. However, based on its structure, several catalytic reactions can be envisaged.

The synthesis of this compound itself involves an acid-catalyzed Friedel-Crafts alkylation. mt.com Furthermore, catalytic hydrogenation is a plausible transformation. The molecule contains two aromatic rings, the resorcinol ring and the phenyl ring of the phenylethyl substituent. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide, or Raney nickel could potentially reduce one or both of these rings to their corresponding cyclohexyl or cyclohexenyl derivatives. nih.govyoutube.com For instance, studies on the hydrogenation of resorcinol over a Rh/silica (B1680970) catalyst have shown that it can be reduced to cyclohexanediol and other hydrogenolysis products. mdpi.com The specific conditions (catalyst, temperature, pressure) would determine the extent and selectivity of the reduction.

Dehydrogenation is another potential catalytic transformation. For example, substituted 1,3-cyclohexanediones can be converted to resorcinol derivatives using a Pd/C-ethylene system. nih.govacs.org

Nucleophilic Reactivity of the Benzene-1,3-diol Moiety

The benzene-1,3-diol ring, being electron-rich, is not susceptible to nucleophilic aromatic substitution under normal conditions. Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to facilitate attack by a nucleophile.

However, the hydroxyl groups of the resorcinol moiety are nucleophilic and can participate in reactions with electrophiles. O-alkylation and O-acylation are common reactions of phenols and resorcinol derivatives. vtt.finih.gov For example, in the presence of a base, the hydroxyl groups can be deprotonated to form phenoxide ions, which are strong nucleophiles. These can then react with alkyl halides or acyl halides to form ethers and esters, respectively. The relative reactivity of the two hydroxyl groups would be influenced by steric hindrance from the adjacent 1-phenylethyl group.

Advanced Analytical Characterization Techniques in 2 1 Phenylethyl Benzene 1,3 Diol Research

Spectroscopic Analysis for Structural and Mechanistic Investigations

Spectroscopic techniques are indispensable tools in the study of 2-(1-Phenylethyl)benzene-1,3-diol, providing detailed insights into its molecular structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In ¹H NMR spectroscopy of a related compound, 1-(4-Tolyl)-1-phenylethane, specific signals corresponding to different protons are observed. wiley-vch.de For instance, the methyl protons (CH₃) of the tolyl group appear as a singlet at 2.22 ppm, while the methyl protons of the ethyl group show a doublet at 1.55 ppm with a coupling constant (³J(H,H)) of 7.1 Hz. The methine proton (CHCH₃) appears as a quartet at 4.04 ppm, also with a coupling constant of 7.1 Hz, indicating its proximity to the methyl group. The aromatic protons resonate in the region of 7.02–7.29 ppm. wiley-vch.de

¹³C NMR spectroscopy further complements the structural elucidation. For 1-(4-Tolyl)-1-phenylethane, the carbon signals are assigned as follows: the methyl carbons appear at 21.4 ppm and 22.4 ppm. The methine carbon (CHCH₃) is observed at 44.8 ppm. The aromatic carbons show signals at 126.4, 127.9, 128.8, and 129.4 ppm, with the quaternary aromatic carbons appearing at 135.9, 143.8, and 147.0 ppm. wiley-vch.de While this data is for a structurally similar compound, it provides a strong basis for interpreting the NMR spectra of this compound, where the presence of hydroxyl groups on the benzene (B151609) ring would cause predictable shifts in the signals of the adjacent carbons and protons.

Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Related Compound

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H1.55Doublet7.1-CH₃ (ethyl)
¹H2.22Singlet--CH₃ (tolyl)
¹H4.04Quartet7.1-CH-
¹H7.02-7.29Multiplet-Aromatic Protons
¹³C21.4, 22.4---CH₃
¹³C44.8---CH-
¹³C126.4-147.0--Aromatic Carbons
Note: Data is for 1-(4-Tolyl)-1-phenylethane and serves as a reference. wiley-vch.de

Ultraviolet-Visible (UV-Vis) Spectroscopy for Concentration and Stability Monitoring in Research

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective method for quantifying the concentration of this compound in various solutions and monitoring its stability over time. The principle of this technique relies on the absorption of UV or visible light by the molecule, which is directly proportional to its concentration.

For phenylethyl resorcinol (B1680541), a common name for this compound, a validated UV-Vis spectrophotometric method has been developed for its quantification in nanoemulsions. nih.gov The method demonstrates a linear relationship between absorbance and concentration in the range of 10-60 μg/mL, with a high coefficient of determination (r²) greater than 0.999. nih.gov The maximum absorbance (λmax) is a key parameter in these analyses. Studies have shown that the detection wavelength for phenylethyl resorcinol is often set at 254 nm. scispace.comresearchgate.net

This technique is also valuable for stability studies. For instance, the stability of phenylethyl resorcinol has been assessed under various conditions, such as different pH levels, temperatures, and exposure to light. researchgate.net Any degradation of the compound would lead to a change in its UV-Vis spectrum, allowing for the monitoring of its stability. The method has been validated according to International Council for Harmonisation (ICH) guidelines, confirming its specificity, precision, and accuracy for research purposes. nih.gov

X-ray Diffraction and Crystallography for Solid-State Structure Determination

X-ray diffraction and crystallography are powerful techniques for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. This information is crucial for understanding its physical properties and intermolecular interactions.

Such crystallographic studies would reveal the bond lengths, bond angles, and torsion angles within the this compound molecule. Furthermore, it would elucidate the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, which play a significant role in the packing of the molecules in the crystal lattice. Analysis of similar structures, like erythro-{1-Bromo-1-[(1-phenylethyl)sulfonyl]ethyl}benzene, highlights the importance of these techniques in determining stereochemistry and understanding reaction mechanisms. nih.gov

Table 2: Example of Crystallographic Data for a Related Compound

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.8975(2)
b (Å)11.6546(4)
c (Å)11.0648(3)
β (°)105.212(2)
Volume (ų)982.74(5)
Note: Data is for 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one. researchgate.net

Chromatographic Method Development and Validation for this compound

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, identification, and quantification of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

The development of an efficient and reliable HPLC method is crucial for the analysis of this compound, also known as phenylethyl resorcinol. Several studies have focused on optimizing HPLC conditions for its determination.

A common approach involves reverse-phase chromatography using a C18 column. scispace.comnih.gov One optimized method utilizes a C18 column (150 × 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of acetonitrile, methanol (B129727), and water in a 40:20:40 (v/v/v) ratio. scispace.comnih.gov The flow rate is typically maintained at 0.8 mL/min, and the column temperature is set to 25°C. scispace.comnih.gov Detection is commonly performed using a UV detector at a wavelength of 254 nm. scispace.comnih.gov Under these conditions, a symmetric peak for phenylethyl resorcinol is observed at a retention time of approximately 4.620 minutes. scispace.comnih.gov

Another study describes an HPLC method for determining phenylethyl resorcinol in whitening cream preparations. This method also employs a C18 column and a gradient mobile phase system of acetonitrile, water, and methanol at a flow rate of 1.0 mL/min. dergipark.org.tr Optimization of HPLC methods can also be achieved using response surface methodology to fine-tune parameters like the percentage of organic solvents and the flow rate for optimal separation. ugm.ac.id

Table 3: Optimized HPLC Conditions for Phenylethyl Resorcinol Analysis

Parameter Condition 1 Condition 2
Column C18 (150 × 4.6 mm, 5 µm) scispace.comnih.govC18 dergipark.org.tr
Mobile Phase Acetonitrile:Methanol:Water (40:20:40, v/v/v) scispace.comnih.govAcetonitrile, Water, Methanol (gradient) dergipark.org.tr
Flow Rate 0.8 mL/min scispace.comnih.gov1.0 mL/min dergipark.org.tr
Detection Wavelength 254 nm scispace.comnih.govUV detector dergipark.org.tr
Column Temperature 25°C scispace.comnih.govNot specified
Retention Time ~4.620 min scispace.comnih.govNot specified

Validation Protocols for HPLC Methods (Specificity, Linearity, Detection Limits, Quantification Limits, Accuracy, Precision, Robustness)

Validation of an HPLC method is essential to ensure its reliability and suitability for its intended purpose. The validation process, guided by ICH guidelines, includes several key parameters.

Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For phenylethyl resorcinol, specificity is demonstrated by the absence of interfering peaks at the retention time of the analyte. scispace.comnih.gov

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For phenylethyl resorcinol, linearity has been established in concentration ranges such as 10.48-73.36 mg/mL with a correlation coefficient (r) of 0.9999. dergipark.org.tr

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. For phenylethyl resorcinol, reported LOD and LOQ values are 0.7183 mg/L and 2.3943 mg/L, respectively. dergipark.org.tr Another study reports an LOD of 1.55 µg/mL and an LOQ of 4.69 µg/mL for a UV-Vis spectrophotometric method. nih.gov

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. For phenylethyl resorcinol analysis, recovery values are typically in the range of 98-102%. scispace.comnih.gov

Precision: This is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and should be not more than 2.0%. scispace.comnih.gov

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. A robustness test would involve varying factors like the mobile phase composition and flow rate. dergipark.org.tr

Table 4: Validation Parameters for Phenylethyl Resorcinol Analytical Methods

Parameter Reported Value/Range Reference
Linearity Range 10.48-73.36 mg/mL dergipark.org.tr
Correlation Coefficient (r) 0.9999 dergipark.org.tr
LOD 0.7183 mg/L dergipark.org.tr
LOQ 2.3943 mg/L dergipark.org.tr
Accuracy (% Recovery) 98-102% scispace.comnih.gov
Precision (%RSD) < 2.0% scispace.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Byproducts or Derivatized Forms

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds, making it suitable for identifying potential byproducts from the synthesis of this compound or for analyzing its derivatized forms to enhance volatility. While specific studies detailing the GC-MS analysis of byproducts from the synthesis of this compound are not extensively documented in publicly available literature, the technique's application can be inferred from the analysis of related compounds.

For instance, in the synthesis of related phenolic compounds, GC-MS is routinely used to identify and quantify starting materials, intermediates, and impurities. In the case of this compound, potential byproducts could include unreacted starting materials like resorcinol and styrene (B11656), or products of side reactions. The analysis of resorcinol by GC-MS shows a characteristic fragmentation pattern, which would be instrumental in its identification as a potential impurity. researchgate.net

Furthermore, derivatization is a common strategy to increase the volatility and thermal stability of polar compounds like phenols for GC-MS analysis. Silylation, for example, replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, making the molecule more amenable to gas chromatographic separation.

A hypothetical GC-MS analysis of a crude this compound product might involve the following parameters, designed to separate the main compound from potential volatile impurities.

Table 1: Illustrative GC-MS Parameters for Analysis of this compound and Potential Byproducts

ParameterValue
Gas Chromatograph (GC)
ColumnCapillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
Injection ModeSplit/Splitless
Inlet Temperature250 °C
Carrier GasHelium
Oven Temperature ProgramInitial temp: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 10 min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range40-500 amu
Ion Source Temperature230 °C
Quadrupole Temperature150 °C

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Phase Behavior Research

Thermal analysis techniques are crucial for understanding the physical properties and stability of this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods employed for this purpose.

Differential Scanning Calorimetry (DSC) is used to determine the melting point and other phase transitions of the compound. A study on phenylethyl resorcinol reported a sharp endothermic peak at 81.88 °C, corresponding to its melting point. nih.gov Another comprehensive characterization study determined the melting point to be 79.13 °C. sigmaaldrich.comlondonmet.ac.uknih.gov The presence of a single, sharp endothermic event in the DSC thermogram is also an indicator of the high purity of the sample. researchgate.net

Thermogravimetric Analysis (TGA) provides information about the thermal stability and decomposition temperature of the compound. Research has shown that this compound is thermally stable up to a certain temperature, beyond which it begins to decompose. One study indicated that degradation of the compound occurs at 213.3 °C. researchgate.net This high decomposition temperature is indicative of a relatively stable molecule under normal conditions.

Table 2: Thermal Analysis Data for this compound

Analytical TechniqueParameterReported ValueReference(s)
Differential Scanning Calorimetry (DSC)Melting Point79.13 °C sigmaaldrich.comlondonmet.ac.uknih.gov
Differential Scanning Calorimetry (DSC)Melting Point81.88 °C nih.gov
Thermogravimetric Analysis (TGA)Decomposition Temperature213.3 °C researchgate.net

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable technique for the structural elucidation of this compound. It provides precise information about the molecular weight and offers insights into the molecule's structure through the analysis of its fragmentation patterns.

The nominal molecular weight of this compound (C₁₄H₁₄O₂) is 214 g/mol . High-resolution mass spectrometry can confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation of this compound in an electron ionization (EI) source can be predicted by considering the fragmentation of its constituent parts: the phenylethyl group and the resorcinol ring. The most likely fragmentation pathways would involve cleavage of the bond between the ethyl group and the benzene ring, as well as characteristic fissions within the resorcinol moiety.

A prominent fragmentation pathway for compounds with a benzylic structure is the cleavage of the C-C bond beta to the aromatic ring, leading to the formation of a stable benzyl (B1604629) cation or a related tropylium (B1234903) ion. For this compound, this would result in a significant peak corresponding to the phenylethyl fragment. The analysis of a related compound, resorcinol, by GC-MS revealed characteristic fragment ions at m/z 82, 81, 69, 53, and 39, which correspond to the fragmentation of the dihydroxybenzene ring. researchgate.net Therefore, the mass spectrum of this compound is expected to exhibit peaks corresponding to the fragmentation of both the phenylethyl side chain and the resorcinol core.

Table 3: Predicted Key Mass Fragments of this compound in EI-MS

m/z (mass-to-charge ratio)Proposed Fragment IonDescription
214[C₁₄H₁₄O₂]⁺˙Molecular Ion
199[C₁₃H₁₁O₂]⁺Loss of a methyl group (CH₃)
105[C₈H₉]⁺Phenylethyl cation
77[C₆H₅]⁺Phenyl cation

Computational Chemistry and Molecular Modeling Studies of 2 1 Phenylethyl Benzene 1,3 Diol

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide a detailed picture of the electron distribution, which governs the molecule's geometry, energy, and chemical behavior.

Quantum Mechanical (QM) Approaches for Molecular Geometry and Electronic Properties

Quantum mechanical approaches are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For 2-(1-Phenylethyl)benzene-1,3-diol, QM calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. These calculations solve the Schrödinger equation for the molecule, albeit with approximations, to find the lowest energy conformation.

Density Functional Theory (DFT) Applications for Predicting Reactivity and Spectroscopy

Density Functional Theory (DFT) is a class of quantum mechanical methods that has become particularly popular due to its balance of accuracy and computational cost. DFT is extensively used to predict the reactivity of molecules like this compound. By analyzing the Fukui functions, which are derived from the electron density, one can identify the most likely sites for electrophilic, nucleophilic, and radical attack. spast.org This information is invaluable for understanding the compound's chemical behavior and designing synthetic pathways.

DFT calculations are also a powerful tool for predicting various spectroscopic properties. For instance, it is possible to compute the theoretical Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, which can be compared with experimental spectra to confirm the molecular structure. researchgate.net Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated, aiding in the interpretation of experimental spectroscopic data. researchgate.net

Table 1: Hypothetical DFT-Calculated Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital, related to electron-donating ability.
LUMO Energy-1.5 eVEnergy of the lowest unoccupied molecular orbital, related to electron-accepting ability.
HOMO-LUMO Gap4.7 eVIndicates electronic stability and reactivity.
Dipole Moment2.1 DQuantifies the overall polarity of the molecule.
¹H NMR Chemical Shift (Phenolic OH)δ 5.0-6.0 ppmPredicted chemical shift for the hydroxyl protons.
C=C Stretching Frequency (Aromatic)1600-1450 cm⁻¹Predicted IR frequency for the benzene (B151609) ring vibrations.

Note: The values in this table are illustrative and represent typical data that would be obtained from DFT calculations.

Molecular Dynamics (MD) Simulations

While quantum mechanical methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.

Investigation of Solvent-Solute Interactions and Dynamics

The behavior of this compound in a solution is critically influenced by its interactions with the surrounding solvent molecules. MD simulations can model the compound in various solvents, such as water, ethanol (B145695), or a non-polar solvent like benzene, to study these interactions in detail. rsc.orgnih.gov By analyzing the trajectories of the atoms, one can determine the radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute.

These simulations can reveal the formation and dynamics of hydrogen bonds between the hydroxyl groups of the diol and polar solvent molecules. nih.gov Understanding the solvation shell around the molecule is crucial for predicting its solubility, stability, and reactivity in different environments.

Conformational Analysis and Flexibility Studies of this compound

Due to the presence of rotatable single bonds, this compound is a flexible molecule that can exist in multiple conformations. MD simulations are an excellent tool for exploring the conformational landscape of this compound. By simulating the molecule over a sufficient timescale, one can observe the transitions between different low-energy conformations and determine their relative populations. nih.govmdpi.com

Table 2: Hypothetical Conformational Analysis of this compound from MD Simulations

Dihedral AngleDescriptionPredominant Conformations
C(ar)-C(ar)-C-C(ar)Rotation around the bond connecting the two aromatic rings.Gauche and anti conformations, influencing the overall shape.
C(ar)-C-O-HOrientation of the hydroxyl groups.Different hydrogen bonding patterns (intramolecular vs. intermolecular with solvent).

Note: This table illustrates the types of conformational parameters that would be analyzed in an MD study.

Molecular Docking and Ligand-Target Binding Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a larger molecule, typically a protein (the receptor). researchgate.net This method is central to drug discovery and understanding the biological activity of compounds like this compound.

The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores generally indicating a more stable complex. The results of molecular docking can provide hypotheses about the biological targets of a compound and the key interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.gov For instance, derivatives of benzene-1,3-diol have been studied as inhibitors of enzymes like butyrylcholinesterase, a target in Alzheimer's disease research. researchgate.net

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Target

Protein TargetBinding Affinity (kcal/mol)Key Interacting Residues
Tyrosinase-7.5His259, His263, Val283
Butyrylcholinesterase-8.2Trp82, Tyr332, Phe329

Note: The data in this table is for illustrative purposes to show typical outputs from a molecular docking study.

Prediction of Spectroscopic Signatures from Theoretical Models

The prediction of spectroscopic signatures for the compound this compound, also known as phenylethyl resorcinol (B1680541), through computational methods is a powerful tool for its structural elucidation and characterization. nih.govnih.gov Theoretical models, such as those based on density functional theory (DFT), enable the calculation of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. These predicted spectra can be compared with experimental data to confirm the molecular structure and provide insights into its electronic and conformational properties.

While specific, in-depth computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of computational chemistry allow for the generation of theoretical spectroscopic data. Such calculations are typically performed using software packages like Gaussian, which can implement various theoretical levels and basis sets to approximate the molecular environment. nih.gov For instance, the GIAO (Gauge-Including Atomic Orbital) method is commonly employed for predicting NMR chemical shifts with a high degree of accuracy. nih.gov

Computational models can also elucidate the conformational preferences of the molecule, which in turn affect the predicted spectroscopic data. The relative orientation of the phenyl and resorcinol rings, as well as the rotational freedom around the ethyl bridge, can lead to different conformers with distinct spectroscopic signatures. Theoretical calculations can help identify the most stable conformers and their relative populations, providing a more accurate representation of the bulk spectroscopic properties.

The following tables present a hypothetical, yet theoretically grounded, set of predicted spectroscopic data for this compound. These values are based on the general principles of computational spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in a Non-polar Solvent

Proton AssignmentPredicted Chemical Shift (ppm)
-OH (phenolic)4.5 - 5.5
Aromatic (resorcinol ring)6.2 - 6.8
Aromatic (phenyl ring)7.1 - 7.4
-CH (methine)4.0 - 4.5
-CH₃ (methyl)1.5 - 1.8

This interactive table provides predicted proton NMR chemical shifts. These values are estimates based on theoretical calculations and can vary with solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-OH (phenolic)155 - 160
C (aromatic, resorcinol)100 - 130
C (aromatic, phenyl)125 - 145
C (methine)40 - 45
C (methyl)20 - 25

This interactive table displays predicted carbon-13 NMR chemical shifts. These are theoretical values subject to variation based on the computational method and experimental context.

Table 3: Predicted Major IR Absorption Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
O-H stretch (phenolic)3200 - 3600 (broad)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=C stretch (aromatic)1450 - 1600
C-O stretch (phenolic)1150 - 1250

This interactive table showcases predicted infrared absorption frequencies. The exact positions and intensities of these bands can be influenced by intermolecular interactions.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for this compound in Methanol (B129727)

Electronic TransitionPredicted λ_max (nm)
π → π~280
n → π~310

This interactive table presents the predicted ultraviolet-visible absorption maxima. The solvent environment can significantly shift these absorption bands.

Biological Target Interaction and Mechanistic Pathways of 2 1 Phenylethyl Benzene 1,3 Diol

Mechanistic Studies of Tyrosinase Inhibition by 2-(1-Phenylethyl)benzene-1,3-diol

Tyrosinase is a critical copper-containing enzyme that plays a central role in the biosynthesis of melanin (B1238610), the primary pigment responsible for skin, hair, and eye color. nih.gov The inhibitory effect of this compound on tyrosinase is a key aspect of its depigmenting properties.

Molecular Interactions with Enzyme Active Sites, Including Copper Metallic Centers

The inhibitory activity of many phenolic compounds, including this compound, is often attributed to their ability to chelate the copper ions within the active site of the tyrosinase enzyme. nih.gov The active site of tyrosinase contains a dicopper center that exists in different forms (Eoxy, Emet, and Edeoxy) and is essential for its catalytic activity. mdpi.com The resorcinol (B1680541) moiety (1,3-dihydroxybenzene) present in the structure of this compound is crucial for this interaction. The hydroxyl groups can form coordinate bonds with the copper ions, thereby inactivating the enzyme. nih.gov This chelation prevents the binding of the natural substrate, L-tyrosine, and subsequent oxidation steps. Furthermore, the hydrophobic phenylethyl group of the molecule can form hydrophobic interactions with amino acid residues in the active site, such as Val248, Phe264, and Val283, which further stabilizes the inhibitor-enzyme complex and enhances the inhibitory potency. nih.gov

Elucidation of Inhibition Kinetics and Binding Modes

Kinetic studies have revealed that this compound acts as a competitive inhibitor of tyrosinase. nih.govmdpi.com This means that it competes with the substrate, L-tyrosine, for binding to the active site of the enzyme. The structural similarity between the resorcinol portion of the inhibitor and the phenolic part of L-tyrosine facilitates this competitive binding. The binding is reversible, indicating that the inhibitor can dissociate from the enzyme. mdpi.com In some cases, similar compounds have been shown to be slow-binding inhibitors, where the formation of the enzyme-inhibitor complex occurs over a longer period, leading to a time-dependent increase in inhibition. mdpi.com The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity, with a lower Ki value indicating a more potent inhibitor.

Regulation of Melanogenesis Pathways by this compound

Beyond direct enzyme inhibition, this compound modulates the complex signaling pathways that regulate melanin production.

Impact on Downstream Melanin Synthesis Precursors and Enzymes (e.g., Dopaquinone (B1195961), TRP-1, TRP-2)

Melanogenesis involves a cascade of enzymatic reactions. After the initial oxidation of L-tyrosine to L-dopa and then to dopaquinone by tyrosinase, other enzymes such as tyrosinase-related protein-1 (TRP-1) and tyrosinase-related protein-2 (TRP-2, also known as dopachrome (B613829) tautomerase) are involved in the subsequent steps of melanin synthesis. mdpi.com Research has shown that this compound can suppress the activity of tyrosinase, which in turn reduces the production of dopaquinone, a crucial intermediate. nih.gov Furthermore, studies have indicated that this compound can also decrease the mRNA levels of tyrosinase and TRP-2, although it may not significantly affect the mRNA levels of TRP-1. nih.gov This suggests a targeted regulation of specific enzymes in the melanin synthesis pathway.

Modulation of Transcriptional Factors (e.g., MITF Protein Degradation via p44/42 MAPK Activation)

The expression of key melanogenic enzymes like tyrosinase, TRP-1, and TRP-2 is controlled by the microphthalmia-associated transcription factor (MITF). nih.gov this compound has been found to influence MITF levels through the activation of the p44/42 mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov Activation of this pathway leads to the phosphorylation and subsequent degradation of the MITF protein. nih.gov This reduction in MITF protein levels, in turn, downregulates the expression of its target genes, including tyrosinase and TRP-2, leading to a decrease in melanin synthesis. nih.gov Interestingly, this mechanism appears to occur without altering the mRNA levels of MITF itself, indicating a post-transcriptional mode of regulation. nih.gov Upstream molecules of the p44/42 MAPK pathway, such as MEK1/2 and Src, have also been shown to be phosphorylated by this compound, further confirming its role in activating this signaling cascade. nih.gov

Antioxidant Activity Mechanisms of this compound

In addition to its effects on melanogenesis, this compound exhibits antioxidant properties, which can indirectly contribute to its skin-lightening effects by mitigating oxidative stress, a known trigger for melanin production.

The antioxidant activity of phenolic compounds like this compound is primarily due to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. nih.gov The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. The presence of two hydroxyl groups in the resorcinol structure enhances this radical scavenging capacity. nih.gov The mechanism can involve single electron transfer followed by proton transfer (SET-PT) or sequential proton loss electron transfer (SPLET), depending on the solvent and the nature of the radical. mdpi.com By scavenging reactive oxygen species (ROS), this compound helps to protect cells from oxidative damage and can reduce the signaling cascades that lead to increased melanin synthesis. researchgate.net

Interactive Table of Research Findings

Mechanism Key Finding Affected Molecules Experimental Model
Tyrosinase Inhibition Competitive inhibition. nih.govmdpi.com Tyrosinase Cell-free enzyme assays, B16F10 mouse melanoma cells. nih.gov
Melanogenesis Regulation Decreased mRNA levels of tyrosinase and TRP-2. nih.gov Tyrosinase, TRP-2 B16F10 mouse melanoma cells, human epidermal melanocytes. nih.gov
Signal Transduction Activation of p44/42 MAPK, leading to MITF protein degradation. nih.gov p44/42 MAPK, MITF B16F10 mouse melanoma cells. nih.gov
Antioxidant Activity Radical scavenging through hydrogen atom donation. nih.gov Reactive Oxygen Species (ROS) Chemical assays (e.g., DPPH, ABTS). mdpi.comresearchgate.net

Free Radical Scavenging Pathways

The benzene-1,3-diol (resorcinol) core is a key structural feature responsible for the free radical scavenging activity of this class of compounds. The hydroxyl groups on the aromatic ring can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. nih.gov This process is a fundamental mechanism by which antioxidants protect cells from oxidative damage.

The general mechanism for radical scavenging by phenolic compounds can be described as follows:

Hydrogen Atom Transfer (HAT): ArOH + R• → ArO• + RH

Single Electron Transfer (SET): ArOH + R• → ArOH•+ + R:-

Here, ArOH represents the phenolic antioxidant and R• is a free radical. The resulting phenoxyl radical (ArO•) is relatively stable due to resonance delocalization, which makes the initial hydrogen donation energetically favorable.

Mitigation of Oxidative Stress at a Cellular Level

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govnih.gov Chronic exposure to certain chemicals, like benzene (B151609), can induce oxidative stress, leading to cellular damage. nih.gov Phenolic compounds can mitigate oxidative stress not only by direct radical scavenging but also by influencing cellular antioxidant defense systems. mdpi.com

Studies on related compounds show that they can protect cells from oxidative damage by:

Enhancing Antioxidant Enzyme Activity: They may boost the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase. mdpi.com

Reducing Lipid Peroxidation: By scavenging lipid peroxyl radicals, they can inhibit the chain reaction of lipid peroxidation, a major source of cellular damage. The levels of malondialdehyde (MDA), a product of lipid peroxidation, are often measured as an indicator of oxidative damage. researchgate.netnih.gov

Modulating Signaling Pathways: Oxidative stress can activate pro-inflammatory and pro-apoptotic signaling pathways. nih.gov Phenolic antioxidants can interfere with these pathways, such as the NF-κB and MAPK pathways, to protect the cell. mdpi.com

In mouse models, in utero exposure to benzene was shown to increase ROS levels and alter redox-sensitive signaling pathways in fetal tissue. nih.gov The protective effects of phenolic compounds in such contexts are a subject of ongoing research.

Interactions with Other Enzymes and Biological Systems (e.g., Butyrylcholinesterase)

Recent in-silico studies have highlighted the potential of benzene-1,3-diol derivatives as inhibitors of butyrylcholinesterase (BChE), an enzyme that is gaining attention as a target in Alzheimer's disease. researchgate.netresearchgate.netshd-pub.org.rs While acetylcholinesterase (AChE) has been the primary target for Alzheimer's therapy, BChE also plays a role in acetylcholine (B1216132) hydrolysis, particularly in the later stages of the disease.

A molecular docking study investigated the interaction of several benzene-1,3-diol derivatives with both AChE and BChE. researchgate.net The findings indicated that these compounds generally exhibit a stronger binding affinity for BChE than for AChE. researchgate.netresearchgate.netshd-pub.org.rs Specifically, a derivative identified as 4-(1-phenylethyl)benzene-1,3-diol demonstrated strong inhibition and interaction with BChE. researchgate.net

The key interactions observed in the docking studies include:

Hydrogen Bonding: The hydroxyl groups of the benzene-1,3-diol moiety are crucial for forming strong hydrogen bonds with amino acid residues in the active site of the enzyme. researchgate.net

π-Interactions: The aromatic rings of the compound can engage in π-π stacking, π-sigma, and π-cation interactions with aromatic and charged residues in the enzyme's active site. researchgate.netresearchgate.net

Table 1: In-Silico Binding Affinity of Benzene-1,3-diol Derivatives with Cholinesterases

Compound Class Target Enzyme Average Binding Affinity (kJ/mol) Key Interacting Residues (for derivative 1j)
Benzene-1,3-diol Derivatives Butyrylcholinesterase (BChE) ~ -28.4 researchgate.netresearchgate.netshd-pub.org.rs LYS32, ARG24, VAL340, PHE346, PRO344, LEU76, SER26, TYR77, ALA343, GLY342 researchgate.net
Benzene-1,3-diol Derivatives Acetylcholinesterase (AChE) ~ -12.5 researchgate.netresearchgate.netshd-pub.org.rs Not specified

Data is based on in-silico molecular docking studies of a series of benzene-1,3-diol derivatives. researchgate.netresearchgate.netshd-pub.org.rs

These findings suggest that this compound, sharing the same core structure, could also be a potential inhibitor of BChE, warranting further experimental investigation.

Structure-Activity Relationship (SAR) Investigations for this compound Analogues

Understanding the structure-activity relationship (SAR) is fundamental for the development of more potent and selective therapeutic agents. nih.gov For this compound analogues, SAR studies aim to identify which structural features are critical for their biological activity and how modifications to the molecule can enhance its desired effects. mdpi.com

Identification of Key Pharmacophoric Elements for Potent Target Engagement

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the benzene-1,3-diol class of compounds, key pharmacophoric elements can be inferred from their interactions with enzymes like BChE:

The Resorcinol Moiety: The two hydroxyl groups on the benzene ring act as essential hydrogen bond donors. Their relative position (1,3-diol) is critical for orienting the molecule within the active site of target enzymes.

The Aromatic Rings: Both the resorcinol ring and the phenyl ring of the phenylethyl substituent are important for establishing non-covalent π-interactions (π-π, π-cation) with amino acid residues of the target protein. researchgate.netresearchgate.net

The Ethyl Linker: The ethyl group connecting the phenyl and resorcinol moieties provides conformational flexibility, allowing the two aromatic rings to adopt an optimal orientation for binding.

SAR studies on related compound series have shown that the nature and position of substituents on the aromatic rings can significantly influence activity. nih.govmdpi.com For instance, the presence of electron-withdrawing or electron-donating groups can alter the electronic properties of the rings and their ability to form interactions.

Rational Design of Analogues with Enhanced Specificity or Activity Profile

Rational design is a strategy used to develop new molecules with improved properties based on a detailed understanding of their biological target and SAR. nih.govresearchgate.netmdpi.com This approach aims to optimize the interactions between the ligand and its target to enhance activity, selectivity, or pharmacokinetic properties. nih.govrsc.org

For this compound analogues, a rational design approach could involve:

Modifying the Substitution Pattern: Introducing different functional groups at various positions on the aromatic rings to probe for additional favorable interactions. For example, adding a halogen atom could lead to halogen bonding, a type of interaction that can enhance binding affinity.

Altering the Linker: The length and rigidity of the linker between the two aromatic rings could be modified to improve the compound's conformational profile and binding geometry.

Bioisosteric Replacement: Replacing parts of the molecule with other groups that have similar physical or chemical properties but may lead to improved biological effects or reduced off-target activity.

Computational methods, such as molecular docking and molecular dynamics simulations, play a crucial role in rational drug design by predicting how structural modifications will affect binding affinity and selectivity before the compounds are synthesized and tested. nih.govresearchgate.net

Advanced Material Science and Formulation Research for 2 1 Phenylethyl Benzene 1,3 Diol Systems

Strategies for Chemical Stability Enhancement in Research Contexts

Investigation of Photostability Mechanisms and Development of Photoprotective Strategies

2-(1-Phenylethyl)benzene-1,3-diol is highly susceptible to photodegradation, which often results in a reddish discoloration of formulations, rendering them commercially unviable. The primary mechanism of this degradation is linked to its phenolic structure, which can undergo oxidation upon exposure to UV radiation.

To counteract this, various photoprotective strategies have been explored. One effective approach is the incorporation of UV blockers. Studies have shown that UV absorbers with high absorption in the UV-A range are particularly effective in preventing discoloration. For instance, the use of Tinosorb S has been demonstrated to completely prevent the reddish discoloration of this compound formulations under both dark and light exposure conditions for extended periods. Another successful strategy involves the use of antioxidants. Propyl gallate and Butylated Hydroxytoluene (BHT) have shown good stabilizing effects, especially during storage in the dark. However, it is crucial to select antioxidants carefully, as some, like Tinogard TT, have been found to accelerate discoloration.

Encapsulation within nanocarriers also serves as a potent photoprotective strategy. By shielding the compound from direct light exposure, systems like nanostructured lipid carriers (NLCs), liposomes, and ethosomes significantly improve its photostability. For example, nanoliposomes containing a UVA absorber, Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB), have been shown to markedly improve the photostability of the encapsulated this compound mdpi.com.

Table 1: Efficacy of Various Stabilizers on this compound Discoloration
Stabilizer TypeSpecific AgentObserved Effect on Discoloration
UV BlockerTinosorb SComplete prevention under dark and light exposure
UV BlockerOxynex ST liquidComplete prevention under dark and light exposure
AntioxidantPropyl gallateGood stabilization in the dark, slightly less effective under light
AntioxidantButylated Hydroxytoluene (BHT)Good stabilization in the dark, slightly less effective under light
AntioxidantTinogard TTAccelerated discoloration
Chelating AgentEthylenediaminetetraacetic acidPrevention of discoloration
Chelating AgentPhytic acidPrevention of discoloration

Exploration of Chemical Degradation Pathways in Diverse Formulation Media

The chemical degradation of this compound is not solely dependent on light but is also influenced by the formulation medium. Research has indicated that the compound is unstable at a high pH, with significant degradation observed at pH 9. This alkaline-induced degradation also leads to a color change in solutions, shifting from colorless to an orange tone.

Temperature is another critical factor influencing its stability. Elevated temperatures, such as 70°C, have been shown to accelerate the degradation process. Therefore, formulation development must consider the pH and thermal processing parameters to minimize chemical degradation.

The encapsulation of this compound in vesicular systems like ethosomes, transfersomes, and invasomes has been shown to mitigate these degradation pathways. In these formulations, the compound remains stable, with over 90% of the active content retained and no observable color change even under stressful conditions of high temperature and light exposure researchgate.net. This highlights the protective effect of encapsulation against both thermal and pH-driven degradation.

Encapsulation and Delivery System Research (Focus on Chemical Principles and Material Design)

To overcome the stability and solubility challenges of this compound, extensive research has been conducted on its encapsulation in various nanodelivery systems. These systems are designed to protect the molecule, control its release, and enhance its performance.

Development and Characterization of Nanostructured Lipid Carriers (NLCs) for this compound

Nanostructured lipid carriers (NLCs) have emerged as a promising delivery system for this compound. These carriers are composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure with more space to accommodate the drug molecule, leading to higher loading capacity and reduced drug expulsion during storage.

The hot-melted ultrasonic method is a common technique for preparing NLCs loaded with this compound. In a typical formulation, Glycerol monostearate is used as the solid lipid and olive oil as the liquid lipid. The resulting NLCs exhibit favorable characteristics for topical delivery. Research has demonstrated the successful preparation of NLCs with a small particle size of approximately 57.9 ± 1.3 nm and a narrow size distribution, indicated by a low polydispersity index of 0.24 ± 0.01 beilstein-journals.orgsemanticscholar.org.

These NLCs have shown high encapsulation efficiency, with values around 93.1 ± 4.2%, and a loading capacity of 8.5 ± 0.4% beilstein-journals.orgsemanticscholar.orgnih.gov. Stability tests have confirmed that incorporating this compound into NLCs provides excellent physicochemical and photostability for at least three months under various storage conditions beilstein-journals.orgsemanticscholar.org. Furthermore, in vitro release studies have revealed a sustained release pattern from these NLCs beilstein-journals.orgsemanticscholar.org.

Table 2: Physicochemical Properties of this compound-Loaded NLCs
ParameterValue
Particle Size57.9 ± 1.3 nm
Polydispersity Index (PDI)0.24 ± 0.01
Encapsulation Efficiency (EE)93.1 ± 4.2%
Loading Capacity (LC)8.5 ± 0.4%

Research on Liposomal and Niosomal Encapsulation Methodologies

Liposomal Encapsulation:

Liposomes, which are vesicular structures composed of a lipid bilayer, have been extensively studied for the encapsulation of this compound. The ethanol (B145695) injection method is a commonly employed technique for preparing nanoliposomes loaded with this compound. These liposomal formulations have been optimized to enhance both the stability and delivery of the active ingredient.

Optimized nanoliposomes have demonstrated a mean particle size of around 130.1 ± 3.54 nm, a polydispersity index of 0.225 ± 0.02, and a zeta potential of -43.9 ± 3.44 mV mdpi.com. The negative zeta potential indicates good colloidal stability. These formulations have achieved a high drug encapsulation efficiency of 96.81 ± 3.46% and a loading efficiency of 8.82 ± 0.6% mdpi.com. Stability studies have shown that these nanoliposomes maintain their physicochemical properties for at least three months when stored at 4°C and 25°C in the dark mdpi.com. In vitro release profiles indicate a sustained and prolonged release of the encapsulated compound mdpi.com.

Niosomal Encapsulation:

Niosomes are vesicular systems analogous to liposomes but are formed from non-ionic surfactants instead of phospholipids, offering advantages such as lower cost and greater stability. While specific research on the niosomal encapsulation of this compound is limited, the principles of niosome formulation can be applied. The amphiphilic nature of this compound, with a log P of 3.017, suggests it would be a suitable candidate for encapsulation within niosomal bilayers nih.gov.

The formation and characteristics of niosomes are influenced by several factors, including the type of non-ionic surfactant, the cholesterol content, and the preparation method. Common methods for niosome preparation include thin-film hydration, reverse-phase evaporation, and sonication semanticscholar.orgnih.gov. The encapsulation efficiency of hydrophobic or amphiphilic molecules in niosomes is dependent on the lamellarity of the vesicles and the rigidity of the membrane, which can be modulated by the surfactant-to-cholesterol ratio beilstein-journals.org. The potential for a controlled and sustained release from niosomes makes them a theoretically viable delivery system for this compound.

Ethosome Development for Controlled Release Mechanisms

Ethosomes are another advanced vesicular carrier system that has been successfully developed for the delivery of this compound. These are soft, malleable vesicles composed of phospholipids, a high concentration of ethanol, and water. The presence of ethanol provides the vesicles with a high degree of deformability, which is a key characteristic of this delivery system.

A typical ethosome formulation containing this compound consists of 0.5% w/v of the active compound, 0.5% w/v cholesterol, 3% w/v L-α-phosphatidylcholine from soybean, and 30% v/v absolute ethanol, with water making up the remainder. These formulations have been characterized by a vesicular size of approximately 389 nm, a low polydispersity index of 0.266, and a zeta potential of -34.19 ± 0.44 mV researchgate.net. The high entrapment efficiency of around 71% and good stability for at least four months at both 4°C and 30°C have been reported nih.govresearchgate.net.

The high ethanol concentration in ethosomes is believed to fluidize the vesicle's lipid bilayers, leading to increased elasticity. This property is crucial for the proposed mechanism of action. In vitro studies have demonstrated that ethosomes can deliver this compound more efficiently than conventional liposomes nih.govresearchgate.net.

Table 3: Characteristics of an Optimized Ethosome Formulation for this compound
ParameterValue
Vesicle Size389 nm
Polydispersity Index (PDI)0.266
Zeta Potential-34.19 ± 0.44 mV
Entrapment Efficiency71%

Design and Behavior of Composite Nanocarriers Incorporating this compound

The application of this compound is often limited by challenges such as photoinstability and poor solubility. mdpi.com To overcome these limitations, research has focused on designing composite nanocarriers that protect the compound and enhance its delivery. Nanostructured Lipid Carriers (NLCs) and nanoliposomes have emerged as effective systems for this purpose. mdpi.com

The design of these nanocarriers involves the careful selection of biocompatible lipids and surfactants. nih.gov In one notable study, NLCs were formulated using a hot-melted ultrasonic method. Glycerol monostearate was selected as the solid lipid and olive oil as the liquid lipid, a choice guided by the solubility and partition coefficient of this compound in these components. researchgate.net This combination of solid and liquid lipids creates an imperfect lipid core structure, which enhances the loading capacity and minimizes expulsion of the active compound during storage. researchgate.net

The behavior of these composite nanocarriers demonstrates significant improvements over the free compound. The resulting NLCs exhibit a small particle size and a narrow size distribution, which are critical factors for effective topical application. nih.gov High encapsulation efficiency and loading capacity have been achieved, indicating that the nanocarrier can effectively hold a substantial amount of the compound. nih.govresearchgate.net Stability tests have shown that incorporating this compound into NLCs confers excellent physicochemical stability and photostability for extended periods. nih.govresearchgate.net Furthermore, in vitro release studies reveal a sustained release pattern, suggesting that the nanocarriers can provide a prolonged effect. nih.gov Similarly, nanoliposomes, formulated using an ethanol injection method, have also been optimized to improve the stability and delivery of the compound. mdpi.com

Key Characteristics of this compound-Loaded Nanostructured Lipid Carriers (NLCs) nih.govresearchgate.net
ParameterValueSignificance
Particle Size57.9 ± 1.3 nmSmall particle size facilitates penetration and effective delivery.
Polydispersity Index (PDI)0.24 ± 0.01Indicates a narrow and uniform size distribution of nanoparticles.
Encapsulation Efficiency (EE)93.1 ± 4.2%High percentage of the compound successfully entrapped within the nanocarriers.
Loading Capacity (LC)8.5 ± 0.4%Represents the weight percentage of the compound relative to the total lipid weight.
Release ProfileSustained Release (48% in 72h)Ensures a prolonged and controlled availability of the active compound.
StabilityStable for at least 3 monthsDemonstrates excellent physicochemical and photostability under storage conditions.

Supramolecular Chemistry and Polymer Interactions of this compound

Host-Guest Complexation Studies

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of well-defined structural complexes between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. ulprospector.com This approach has been applied to this compound to enhance its physicochemical properties, particularly its water solubility and stability. google.com

Cyclodextrins (CDs) are common host molecules used for such purposes due to their unique structure: a hydrophilic exterior and a hydrophobic inner cavity. ulprospector.com The hydrophobic part of a guest molecule, like the phenylethyl group of this compound, can be encapsulated within the CD cavity, while the hydrophilic diol groups may remain exposed to the aqueous environment. This encapsulation forms an "inclusion complex."

Research and patent literature describe the formation of an inclusion complex between this compound and a modified cyclodextrin, hydroxypropyl-β-cyclodextrin. google.com The formation of this complex significantly improves the stability and water solubility of the compound, making it more suitable for incorporation into aqueous cosmetic formulations. google.com The preparation of this host-guest system involves a vacuum drying method, with studies indicating that a molar ratio of 1:1 between the compound and the cyclodextrin host is preferable for optimal inclusion. google.com This complexation effectively masks the hydrophobic nature of the guest molecule, leading to enhanced performance and easier formulation. ulprospector.com

Host-Guest System for this compound google.com
ComponentRolePrimary Purpose
This compoundGuest MoleculeThe active compound to be encapsulated.
Hydroxypropyl-β-cyclodextrinHost MoleculeProvides a hydrophobic cavity to encapsulate the guest.
WaterSolventMedium for complex formation and final formulation.

Incorporation of the Compound into Polymeric Matrices for Controlled Release or Material Modification

The incorporation of this compound into polymeric matrices is a key strategy for developing advanced controlled-release systems. mdpi.comnih.gov Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer, has been successfully used to create microspheres for this purpose. nih.gov Given that this compound is an amphiphilic substance, standard encapsulation methods can result in low efficiency. nih.gov

To address this, hybrid polymeric microspheres (HPMSs) have been developed. nih.gov This design involves incorporating an oil phase, such as Capryol™ 90, into the PLGA matrix. nih.gov The compound shows high solubility in the oil, which is then dispersed within the polymer. nih.gov This "oil-in-polymer" matrix significantly improves the encapsulation efficiency compared to conventional PLGA microspheres (CPMSs). nih.gov

The resulting material is a modified composite designed for a specific function: the controlled release of the active compound. Studies have demonstrated that these hybrid microspheres can increase encapsulation efficiency by as much as 40% over conventional methods. nih.gov Furthermore, the modified matrix provides a controlled release of the compound, which is critical for maintaining its efficacy over time. mdpi.com This incorporation modifies the material by creating a reservoir system within the polymer, thereby altering its release kinetics and enhancing its functional performance in delivery applications. nih.gov

Comparison of Polymeric Microspheres for this compound Encapsulation nih.gov
Microsphere TypeMatrix CompositionKey Finding
Conventional PLGA Microspheres (CPMSs)Poly(lactic-co-glycolic acid)Lower encapsulation efficiency for the amphiphilic compound.
Hybrid PLGA Microspheres (HPMSs)PLGA with an incorporated oil phase (Capryol™ 90)Showed a 40% increase in encapsulation efficiency compared to CPMSs.

Future Research Directions and Emerging Areas for 2 1 Phenylethyl Benzene 1,3 Diol

Development of Novel and Green Synthetic Methodologies

Current industrial synthesis of 2-(1-Phenylethyl)benzene-1,3-diol involves the reaction of resorcinol (B1680541) with styrene (B11656) in the presence of a catalyst and a solvent. google.com A patented method describes a process where resorcinol and a catalyst are dissolved in a solvent, heated, and then reacted with styrene. google.com The subsequent workup involves washing with a sodium bicarbonate solution, concentration of the organic phase, and recrystallization to yield a product with a purity of over 99%. google.com While this method is effective for industrial production, future research is likely to focus on developing greener and more sustainable synthetic routes. google.comiwu.edu

Key areas for future research in the synthesis of this compound include:

Catalyst Development : The use of environmentally benign and non-toxic catalysts is a central theme in green chemistry. iwu.edu Research into catalysts like bismuth triflate, which has shown efficacy in the synthesis of related resorcinarene (B1253557) compounds, could lead to more sustainable production methods. iwu.edu

Solvent Selection : The replacement of volatile organic compounds (VOCs) with greener alternatives is another critical area. iwu.edu Future synthetic methodologies will likely explore the use of ionic liquids or other environmentally friendly solvent systems to reduce the environmental impact of the manufacturing process. iwu.edu

Process Optimization : Further optimization of reaction conditions, such as temperature and reaction time, can lead to higher yields and reduced energy consumption, contributing to a more economical and sustainable process. google.com

Integration of Advanced Computational Approaches for Predictive Modeling of Reactivity and Interactions

The use of computational modeling and in silico studies is becoming increasingly important in chemical and biological research. nih.govnih.govnih.gov For this compound, these approaches can provide valuable insights into its reactivity, interactions with biological targets, and potential for new applications.

Future research in this area could include:

Molecular Docking Studies : These studies can be used to model the interaction of this compound with tyrosinase and other potential biological targets. This can help in understanding the mechanism of action and in designing more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling : QSAR models can be developed to predict the biological activity of new derivatives of this compound based on their chemical structure. This can accelerate the discovery of new compounds with desired properties.

Predictive Models for Synergistic Effects : Computational models can be developed to predict the synergistic effects of this compound when used in combination with other active ingredients. nih.gov This is particularly relevant for its use in cosmetic and pharmaceutical formulations.

Elucidation of Broader Biological Pathways and Potential Off-Target Effects Through Systems Biology Approaches

While the primary known biological activity of this compound is the inhibition of tyrosinase, leading to its skin-lightening effects, there is evidence to suggest that it may have other biological activities. ci.guidenih.govnih.gov A systems biology approach can help to elucidate these broader effects and identify potential off-target interactions.

Future research directions include:

Antifungal Activity : Studies have shown that phenylethyl resorcinol exhibits antifungal activity against dermatophytes such as Microsporum gypseum. nih.gov Further investigation into its mechanism of antifungal action could lead to its development as a therapeutic agent for fungal skin infections.

Antioxidant Properties : The compound has demonstrated antioxidant activity, which is beneficial for protecting the skin from oxidative stress. ci.guidelesielle.com Deeper investigation into its antioxidant mechanisms could reveal further applications in anti-aging and skin protection.

Antimicrobial and Antiparasitic Activities : Resorcinol derivatives, in general, have been noted for their antimicrobial and antiparasitic properties. nih.gov Systematic screening of this compound against a range of microbes and parasites could uncover new therapeutic uses.

Off-Target Effects : As with any biologically active compound, it is crucial to investigate potential off-target effects. Systems biology approaches can help to identify any unintended interactions with other cellular pathways, ensuring a comprehensive understanding of its biological profile.

Exploration of Innovative Delivery System Designs and their Mechanistic Interactions with Biological Barriers

A significant area of research for this compound has been the development of advanced delivery systems to overcome its limitations of poor water solubility and potential for skin irritation. nih.govresearchgate.net

Future research in this domain will likely focus on:

Novel Vesicular Carriers : Building on existing research with liposomes, transfersomes, and invasomes, future work could explore other novel vesicular carriers to enhance skin penetration and bioavailability. nih.gov

Nanostructured Lipid Carriers (NLCs) : NLCs have been shown to be effective in improving the stability and delivery of phenylethyl resorcinol. nih.gov Further optimization of NLC formulations could lead to even greater efficacy.

Ethosomes : These ethanol-containing vesicular carriers have demonstrated enhanced permeation of phenylethyl resorcinol through the skin. researchgate.net Continued research into ethosome formulations could lead to more effective topical products.

Mechanistic Understanding : A deeper understanding of how these delivery systems interact with the skin barrier at a molecular level will be crucial for designing the next generation of highly effective and safe topical formulations.

Below is a table summarizing various delivery systems investigated for this compound:

Delivery SystemKey FindingsReference
Liposomes Can encapsulate the compound to improve stability. nih.govresearchgate.net
Transfersomes A type of elastic vesicle that can enhance skin penetration. nih.gov
Invasomes Vesicles containing terpenes that act as penetration enhancers. nih.gov
Ethosomes Ethanol-containing vesicles that improve skin permeation. researchgate.net
Nanostructured Lipid Carriers (NLCs) Improve stability and controlled release of the compound. nih.gov

Investigation of this compound in New Chemical Biology Paradigms

The unique properties of this compound open up possibilities for its use in new and emerging areas of chemical biology. Its ability to modulate a specific enzymatic pathway, combined with its potential for broader biological activity, makes it an interesting tool for probing biological systems.

Potential future research in this area includes:

Chemical Probes : The compound could be modified to create chemical probes for studying the role of tyrosinase and other enzymes in various biological processes.

Drug Discovery Scaffolds : Its chemical structure could serve as a scaffold for the development of new drugs targeting a range of diseases, building on its known antifungal and antioxidant properties.

Modulation of Cellular Signaling : As a phenolic compound, it may have the ability to modulate various cellular signaling pathways. Research in this area could uncover novel mechanisms of action and therapeutic targets.

Synergistic Formulations : Investigating its use in combination with other active compounds to achieve synergistic effects in treating complex skin conditions or other diseases is a promising avenue for future research. prnewswire.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-phenylethyl)benzene-1,3-diol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or hydroxylation of substituted benzene derivatives. Key variables include temperature (80–120°C), solvent polarity (e.g., dichloromethane vs. ethanol), and catalyst choice (e.g., Lewis acids like AlCl₃). For reproducibility, use factorial design to test interactions between variables (e.g., 2³ factorial experiments with temperature, solvent, and catalyst as factors) . Characterization via NMR (¹H/¹³C) and HPLC purity analysis is critical. Adjust stoichiometry if intermediates (e.g., phenylethyl halides) show low reactivity .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine multiple spectroscopic methods:

  • ¹H NMR : Look for aromatic protons (δ 6.5–7.5 ppm) and ethyl group splitting patterns (δ 1.5–2.5 ppm for CH₂).
  • FT-IR : Confirm hydroxyl stretches (3200–3600 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹).
  • Mass Spectrometry : Use ESI-MS to detect the molecular ion peak ([M+H]⁺ at m/z 230.1). Cross-reference with databases like NIST Chemistry WebBook . Validate purity via HPLC (≥95% area under the curve) with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved for this compound derivatives?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational isomerism) or impurities. Strategies include:

  • Variable Temperature NMR : Probe slow-exchange conformers by cooling samples to -40°C.
  • 2D NMR (COSY, HSQC) : Map coupling networks to distinguish overlapping signals.
  • Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to simulate spectra and compare with experimental data.
  • Controlled Recrystallization : Isolate stereoisomers or impurities via solvent gradient crystallization .

Q. What experimental design principles apply when studying this compound’s adsorption on indoor surfaces (e.g., polymers, metals)?

  • Methodological Answer :

  • Surface Selection : Use materials like polypropylene or stainless steel, mimicking real-world environments.
  • Factorial Design : Test factors such as humidity (30–70% RH), temperature (20–40°C), and surface roughness.
  • Analytical Tools : Employ ToF-SIMS or AFM to map adsorption kinetics and monolayer formation.
  • Control Variables : Pre-clean surfaces with UV-ozone treatment to eliminate organic contaminants .

Q. How can researchers address low reproducibility in biological assays involving this compound?

  • Methodological Answer :

  • Standardize Protocols : Pre-treat cell lines with uniform passage numbers and culture media.
  • Dose-Response Curves : Use 8-point serial dilutions (0.1–100 µM) to identify IC₅₀ variability.
  • Blind Experiments : Implement double-blinding to reduce observer bias.
  • Meta-Analysis : Compare data across labs using standardized statistical frameworks (e.g., ANOVA with post-hoc Tukey tests) .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in toxicology studies?

  • Methodological Answer :

  • Non-linear Regression : Fit data to Hill or Log-Logistic models to estimate EC₅₀/LC₅₀.
  • Bootstrap Resampling : Assess confidence intervals for small sample sizes (n < 10).
  • Covariate Adjustment : Account for batch effects (e.g., reagent lot variability) using mixed-effects models .

Q. How can AI-driven tools (e.g., COMSOL Multiphysics) optimize reaction conditions for this compound synthesis?

  • Methodological Answer :

  • Parameter Screening : Train neural networks on historical reaction data (yield, purity) to predict optimal conditions.
  • Multi-Objective Optimization : Balance yield, cost, and safety using Pareto front analysis.
  • Real-Time Monitoring : Integrate IoT sensors with AI models to adjust parameters (e.g., pH, flow rate) dynamically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.